molecular formula C9H7NO2S B6266480 2-(ethenesulfonyl)benzonitrile CAS No. 1154395-71-7

2-(ethenesulfonyl)benzonitrile

Cat. No.: B6266480
CAS No.: 1154395-71-7
M. Wt: 193.2
InChI Key:
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Description

2-(ethenesulfonyl)benzonitrile is an organic compound with the molecular formula C9H7NO2S It is characterized by the presence of a benzonitrile group substituted with an ethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethenesulfonyl)benzonitrile typically involves the reaction of benzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5CN+CH2=CHSO2ClC6H4(CN)(SO2CH=CH2)+HCl\text{C}_6\text{H}_5\text{CN} + \text{CH}_2=\text{CHSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{SO}_2\text{CH}=\text{CH}_2) + \text{HCl} C6​H5​CN+CH2​=CHSO2​Cl→C6​H4​(CN)(SO2​CH=CH2​)+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(ethenesulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The ethenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethenesulfonyl group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-(ethenesulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethenesulfonyl)benzonitrile involves its reactive functional groups. The ethenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can participate in various biochemical transformations, potentially interacting with enzymes and other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the ethenesulfonyl group, making it less reactive in certain chemical reactions.

    2-(methylsulfonyl)benzonitrile: Contains a methylsulfonyl group instead of an ethenesulfonyl group, leading to different reactivity and applications.

    2-(ethenesulfonyl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group, affecting its chemical behavior.

Properties

CAS No.

1154395-71-7

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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